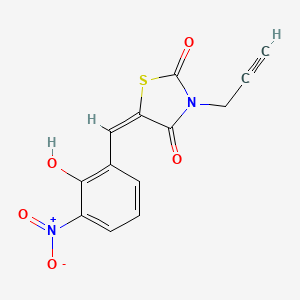![molecular formula C20H12ClN3O4S B4882050 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide, commonly known as CNF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNF is a small molecule that exhibits unique biochemical and physiological effects, making it a promising candidate for various research studies.
作用机制
The mechanism of action of CNF is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. CNF has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. Additionally, CNF has been shown to modulate the activity of various ion channels, including potassium and calcium channels, which are involved in neurotransmitter release and synaptic transmission.
Biochemical and Physiological Effects:
CNF exhibits a range of unique biochemical and physiological effects, making it a promising candidate for various research studies. CNF has been shown to inhibit the activity of PKC, which can lead to the inhibition of cancer cell growth and the induction of apoptosis. Additionally, CNF has been shown to modulate the activity of various ion channels, which can lead to the modulation of neurotransmitter release and synaptic transmission.
实验室实验的优点和局限性
One of the main advantages of CNF is its unique biochemical and physiological effects, which can be leveraged for various research studies. Additionally, CNF is a small molecule that can be easily synthesized and purified, making it a cost-effective candidate for research studies. However, one of the limitations of CNF is its potential toxicity, which can limit its use in certain research studies.
未来方向
There are several future directions for the study of CNF. One potential direction is the investigation of CNF as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, further research is needed to understand the mechanism of action of CNF and its potential role in modulating various signaling pathways and cellular processes. Finally, CNF may also be investigated for its potential use in drug discovery, as it exhibits unique biochemical and physiological effects that can be leveraged for the development of new therapeutics.
合成方法
The synthesis of CNF involves the reaction of 2-furoic acid with thiosemicarbazide, followed by the reaction of the resulting product with 4-chlorobenzaldehyde and 3-nitrobenzaldehyde. The final product, CNF, is obtained after purification and isolation.
科学研究应用
CNF has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, CNF has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In neuroscience, CNF has been studied for its potential role in modulating neurotransmitter release and synaptic transmission. Additionally, CNF has been investigated for its potential use in drug discovery, as it exhibits unique biochemical and physiological effects that can be leveraged for the development of new therapeutics.
属性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4S/c21-14-6-4-12(5-7-14)16-11-29-20(22-16)23-19(25)18-9-8-17(28-18)13-2-1-3-15(10-13)24(26)27/h1-11H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKKDVMBJPBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine](/img/structure/B4881979.png)

![1-isobutyl-3-(2-pyridinylmethyl)-8-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881995.png)
![8-iodo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4882002.png)
![N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882007.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)



![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)
![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)

![diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4882064.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)